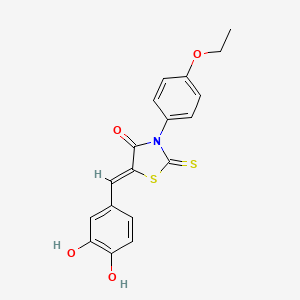![molecular formula C21H20ClNO2 B4934519 N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4934519.png)
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide, also known as Triclabendazole, is a chemical compound that is commonly used as an anthelmintic drug. It is mainly used to treat fascioliasis, a parasitic infection caused by liver flukes. Fascioliasis is a disease that affects both humans and animals, and it is prevalent in many parts of the world.
Mécanisme D'action
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole works by disrupting the metabolism of the liver flukes, ultimately leading to their death. It does this by inhibiting the enzyme, fumarate reductase, which is essential for the survival of the parasites.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole has been shown to have minimal toxicity in humans and animals. It is rapidly metabolized in the liver and excreted in the urine. However, in some rare cases, it has been associated with adverse effects such as nausea, vomiting, and abdominal pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole is a highly potent drug that is effective against a wide range of parasitic infections. However, its use in laboratory experiments is limited due to its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There is ongoing research to develop new and more effective drugs for the treatment of parasitic infections. One area of focus is the development of drugs that target multiple parasites, as many parasitic infections are caused by more than one species of parasite. Additionally, there is ongoing research to develop drugs that are less toxic and have fewer adverse effects than current treatments.
Méthodes De Synthèse
The synthesis of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole is a complex process that involves several steps. The first step involves the reaction between 4-chlorobenzyl chloride and 2-hydroxy-1-naphthaldehyde to form the intermediate compound, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]formamide. The second step involves the reaction between the intermediate compound and butylamine to form the final product, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole has been extensively studied for its efficacy in treating fascioliasis. It has been shown to be highly effective in killing liver flukes, the parasites responsible for the disease. Additionally, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole has been studied for its potential in treating other parasitic infections, such as schistosomiasis and echinococcosis.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-2-5-19(25)23-21(15-8-11-16(22)12-9-15)20-17-7-4-3-6-14(17)10-13-18(20)24/h3-4,6-13,21,24H,2,5H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSLLBGZNQWPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)
![2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B4934443.png)


![4-{5-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4934461.png)

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4934467.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4934475.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4934482.png)
![5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B4934500.png)
![N-[3-(methylthio)phenyl]-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4934523.png)
![3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4934528.png)
![N-{2-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4934534.png)